![molecular formula C10H13N3O3 B1425520 4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid CAS No. 1006334-17-3](/img/structure/B1425520.png)
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid
Overview
Description
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid, commonly referred to as MMPMA, is a synthetic organic compound with a wide range of applications in the scientific research field. MMPMA is a white crystalline solid that is soluble in water, methanol, and dimethylformamide. It has a molecular weight of 221.3 g/mol and a melting point of 92-95°C.
Scientific Research Applications
Medicine: Anticancer Research
MPA has shown promise in medicinal chemistry, particularly in anticancer research. Its structure allows for interaction with various biological targets. Pyrazole derivatives, like MPA, are known to possess anticancer properties due to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis .
Agriculture: Crop Protection Agents
In agriculture, MPA derivatives can be utilized to develop new crop protection agents. Their ability to interfere with the growth of harmful fungi and bacteria makes them suitable candidates for pesticides or fungicides, contributing to the protection of crops from diseases .
Material Science: Polymer Synthesis
MPA is valuable in material science for the synthesis of polymers. Its reactive functional groups enable it to act as a monomer in polymerization reactions, leading to the creation of novel materials with potential applications in biodegradable plastics, coatings, and adhesives .
Environmental Science: Pollutant Degradation
Environmental science can benefit from MPA’s chemical properties for pollutant degradation. Researchers are exploring its use in breaking down toxic substances in water and soil, aiding in environmental clean-up efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, MPA’s structure is conducive to enzyme inhibition. It can bind to active sites of enzymes, potentially leading to the development of inhibitors that can regulate metabolic pathways or treat diseases caused by enzymatic imbalances .
Pharmacology: Drug Development
MPA’s framework is being studied in pharmacology for drug development. Its versatility allows for the creation of various pharmacologically active compounds that could serve as the basis for new medications, especially in the realm of targeted therapies .
properties
IUPAC Name |
4-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(9(14)3-4-10(15)16)7-8-5-6-11-13(8)2/h3-6H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRMYSRSCBQWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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